molecular formula C23H27N3O4S2 B2616365 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941878-75-7

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2616365
CAS No.: 941878-75-7
M. Wt: 473.61
InChI Key: CBLZFUMYXPUWSO-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a synthetic organic compound built on a benzothiazole-piperazine scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. This molecule features a 4-methoxybenzo[d]thiazole group linked to a piperazine ring, which is further functionalized with a 4-tosylbutanoyl chain. The structural motif of benzo[d]thiazol-2-yl-piperazine has been identified as a promising scaffold in the development of new anti-mycobacterial agents, with research showing that such compounds can exhibit potent activity against Myanmar tuberculosis H37Rv strain with MIC values in the low micromolar range and demonstrate low cytotoxicity, indicating a potential for a high therapeutic index . Furthermore, analogous structures containing the methoxybenzoyl-aryl-thiazole core have been investigated for their potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with mechanisms of action potentially involving the inhibition of tubulin polymerization . The inclusion of the tosyl (p-toluenesulfonyl) group in the structure may impart unique physicochemical properties and influence the compound's interaction with biological targets, such as enzymes or receptors. This product is intended for non-human research applications only, specifically for use in biochemical and pharmacological studies, hit-to-lead optimization, and structure-activity relationship (SAR) investigations. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-17-8-10-18(11-9-17)32(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-19(30-2)5-3-6-20(22)31-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLZFUMYXPUWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often employing microwave-assisted synthesis to accelerate the reactions .

Chemical Reactions Analysis

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one undergoes various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has been explored for its potential pharmacological properties, including:

  • Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains. For instance, derivatives of benzothiazole and piperazine have demonstrated moderate to good antimicrobial activity .

Biological Studies

The compound is utilized in biological assays to understand interactions with various enzymes and receptors:

  • Fluorescent Probes : The presence of the benzo[d]thiazole moiety allows for potential applications as fluorescent probes or imaging agents in biological research .

Industrial Applications

In the industrial sector, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one serves as an intermediate in the synthesis of more complex molecules with pharmaceutical applications. Its unique structure can be tailored to develop new materials with specific electronic or optical properties .

Case Studies

Several studies have investigated the biological activity and potential therapeutic applications of compounds related to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one:

  • Anti-Cancer Activity : Research has demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .
  • Inflammation Models : In vivo studies have shown significant reduction in inflammation markers when tested against established models, supporting its use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Piperazine-Thiazole Cores

1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (Compound 13)
  • Structure: Shares the benzothiazole-piperazine-butanone backbone but substitutes the methoxy group with a 4-chlorophenyl moiety and lacks the tosyl group.
  • Synthesis : Prepared via refluxing 1-(4-chlorophenyl)piperazine with 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one in acetonitrile with K₂CO₃ .
  • Key Differences :
    • The chlorophenyl group may confer distinct electronic effects compared to the methoxy group.
    • Absence of the tosyl group reduces steric bulk and alters solubility.
Urea-Linked Derivatives ()
  • Examples: Compounds 1f , 11a–o , and 3d–e feature urea linkages instead of a tosyl group.
  • Substituents like trifluoromethyl (e.g., 11d, 11m) or chloro (e.g., 11b, 11c) on aryl groups modulate lipophilicity and metabolic stability.
  • Physicochemical Data: Compound Yield (%) Melting Point (°C) ESI-MS (m/z) 1f 70.7 198–200 667.9 11d 85.3 Not reported 534.1 3d 70.1 225–226 788.3
Pyridine and Thiophene Derivatives
  • Examples : UDO (pyridine-piperazine) and compound 22 (thiophene-containing) .
  • Key Differences :
    • Replacement of benzothiazole with pyridine or thiophene alters aromatic stacking interactions.
    • The tosyl group in the target compound may confer superior sulfonamide-mediated binding compared to heterocyclic variants.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Chloro :
    • Methoxy groups increase electron density and may enhance solubility via polarity, whereas chloro groups elevate lipophilicity (logP).
  • Tosyl vs. Urea :
    • Tosyl groups improve metabolic stability due to sulfonate resistance to hydrolysis, unlike urea linkages, which are prone to enzymatic cleavage .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

  • Alkylation of piperazine derivatives : For example, reacting 4-methoxybenzo[d]thiazole-2-yl-piperazine with a tosylbutanone precursor under reflux conditions in acetonitrile with a base like K₂CO₃, followed by purification via flash chromatography (similar to methods in ).
  • Tosylation steps : Introducing the tosyl (p-toluenesulfonyl) group via reaction with tosyl chloride in anhydrous conditions, monitored by TLC .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.86 ppm for thiazole protons, δ 3.87 ppm for methoxy groups) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M + Na]⁺ = 487.1523; observed = 487.1526) .
  • HPLC : For purity assessment (>95%) using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

  • Microwave-assisted synthesis : Reduces reaction time from 12–24 hours (conventional reflux) to 1–2 hours, minimizing side reactions (e.g., decomposition of the tosyl group) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of piperazine intermediates, but acetonitrile is preferred to avoid sulfoxide byproducts .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .

Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • X-ray crystallography : Definitive structural confirmation, especially if piperazine ring puckering or torsional effects distort NMR assignments .
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data to identify conformational isomers .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation around the piperazine-thiazole bond) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Cytotoxicity screening : Use SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ determination. Normalize against reference compounds like CHS-828 .
  • Enzyme inhibition assays : Target monoacylglycerol lipase (MAGL) or similar enzymes via fluorometric substrate cleavage, using 10 µM–100 µM compound concentrations .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT1A receptor binding) to assess affinity, with corrections for nonspecific binding .

Q. How can structural modifications enhance the compound’s stability or activity?

  • Bioisosteric replacement : Substitute the tosyl group with trifluoromethanesulfonyl to improve metabolic stability .
  • Piperazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to modulate receptor binding kinetics .
  • Prodrug strategies : Mask the ketone group as an ester or oxime to enhance bioavailability .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in compound purity?

  • Standardized purification protocols : Use flash chromatography with consistent solvent ratios (e.g., 9.5:0.5 EtOAc/hexane) and monitor by TLC .
  • QC documentation : Report retention times (HPLC), melting points, and spectral profiles for each batch .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results?

  • Conformational sampling : Use molecular dynamics simulations to explore low-energy conformers missed in static DFT models .
  • Cross-validate assays : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Methodological Resources

  • Crystallography software : SHELX suite for refining crystal structures (e.g., SHELXL for small-molecule refinement) .
  • Spectral databases : PubChem and Reaxys for referencing NMR/HRMS data .

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